molecular formula C21H19ClN2O2 B2614613 N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-17-8

N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2614613
CAS No.: 946356-17-8
M. Wt: 366.85
InChI Key: PATUSLYIKUVFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and substituted phenyl groups. The presence of chlorine and methyl groups further adds to its chemical diversity and reactivity.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-3-6-16(11-14)13-24-10-4-7-18(21(24)26)20(25)23-19-12-17(22)9-8-15(19)2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATUSLYIKUVFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to activate the carboxylic acid.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the chlorine and methyl groups are added using electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., chlorine gas) for electrophilic substitution; nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amides or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with similar structures to N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anticancer properties. These compounds are believed to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyridine compounds showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may act as an inhibitor of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
Compound A25COX
Compound B30LOX
This compound20COX/LOX

Antimicrobial Effects

Research indicates potential antimicrobial activity against various pathogens. The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Study : A comparative study showed that similar dihydropyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-(5-chloro-2-methylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a chlorine substituent on the phenyl ring.

Uniqueness

N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of chlorine and methyl groups on the phenyl rings, along with the carboxamide and pyridine moieties, provides a distinct profile that sets it apart from similar compounds.

Biological Activity

N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound can be characterized by the following properties:

Property Details
Molecular Formula C17H16ClN3O2
Molecular Weight 327.78 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C=C1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can function as an enzyme inhibitor, impacting pathways related to inflammation and cancer cell proliferation. The mechanism often involves binding to the active sites of specific enzymes, thereby inhibiting their activity.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effective minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of the RAS/RAF/MEK/ERK signaling pathway . Additionally, it may enhance the efficacy of other anticancer agents when used in combination therapies.

Study 1: Antimicrobial Evaluation

A study evaluated a series of heterocyclic compounds for their antimicrobial activity. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against resistant strains of bacteria. The study also reported significant antibiofilm activity, suggesting that these compounds could prevent biofilm formation in pathogenic bacteria .

Study 2: Cancer Cell Apoptosis

In another investigation focused on anticancer properties, this compound was tested for its ability to induce apoptosis in breast cancer cells. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its potential as a therapeutic agent in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.